molecular formula C11H10N2O4S2 B2571342 3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid CAS No. 936077-73-5

3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid

Cat. No.: B2571342
CAS No.: 936077-73-5
M. Wt: 298.33
InChI Key: PHIHKXCCGUFWTO-UHFFFAOYSA-N
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Description

3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene backbone substituted with a carboxylic acid group at position 2 and a sulfonamide moiety at position 2. The sulfonamide nitrogen is further functionalized with a pyridin-3-ylmethyl group, introducing a basic nitrogen atom from the pyridine ring.

Properties

IUPAC Name

3-(pyridin-3-ylmethylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S2/c14-11(15)10-9(3-5-18-10)19(16,17)13-7-8-2-1-4-12-6-8/h1-6,13H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIHKXCCGUFWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Attachment of the pyridine moiety: The final step involves the nucleophilic substitution reaction where the sulfonamide group reacts with pyridin-3-ylmethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Antibacterial Activity

The compound has demonstrated notable antibacterial properties against various bacterial strains. Research indicates that derivatives of thiophene-2-carboxamide, similar in structure to 3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid, exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiophene derivatives, including those related to this compound. The results were quantified using the inhibition zone diameter method:

Compound TypeInhibition Zone (mm)Activity Index (%)
Amino Thiophene Derivatives20 (S. aureus)83.3
Hydroxy Thiophene Derivatives18 (B. subtilis)78.3
Methyl Thiophene Derivatives15 (E. coli)47.8

These findings suggest that the amino group significantly enhances antibacterial activity, making it a promising candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, derivatives of the compound have been synthesized and tested for antifungal activity. A series of novel derivatives showed promise against common fungal pathogens.

Case Study: Antifungal Screening

In a recent study, a range of thiophene-based compounds was synthesized and tested for antifungal efficacy:

CompoundEC50 (µg/mL)Target Fungi
Compound A7.65Fusarium graminearum
Compound B6.04Rhizoctonia solani
Compound C5.52Botrytis cinerea

These results indicate that certain thiophene derivatives exhibit superior antifungal activity compared to traditional antifungal agents, suggesting potential for use in agricultural applications or as therapeutic agents .

Antioxidant Properties

This compound also exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity Assessment

Using the ABTS assay method, the antioxidant capabilities of various compounds were assessed:

Compound TypePercent Inhibition (%)
Amino Derivatives62.0
Hydroxy Derivatives54.9
Methyl Derivatives28.4

The amino derivatives showed the highest antioxidant activity, comparable to ascorbic acid, indicating their potential use in dietary supplements or pharmaceuticals aimed at oxidative stress reduction .

Potential in Cancer Therapy

Emerging research suggests that compounds similar to this compound may have anticancer properties.

Case Study: Anticancer Activity

A study on related thiophene derivatives demonstrated selective cytotoxicity against cancer cell lines:

Cell LineIC50 (µg/mL)
HCT-1161.9
MCF-77.52

These results indicate that the compounds can selectively target cancer cells with minimal effects on normal cells, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Thifensulfuron

Structure: [3-(4-Methoxy-6-methyl-1,3,5-triazin-2-ylaminocarbonylsulfamoyl)-thiophene-2-carboxylic acid] Key Differences:

  • Substituent : Replaces the pyridin-3-ylmethyl group with a triazine-based substituent.
  • Activity : Primarily used as a sulfonylurea herbicide, inhibiting acetolactate synthase (ALS) in plants .
  • Physicochemical Properties : The triazine group enhances hydrogen-bonding capacity but reduces lipophilicity compared to the pyridine-containing analog.
Property 3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid Thifensulfuron
Molecular Weight ~330–340 g/mol (estimated) 387.4 g/mol
Key Substituent Pyridin-3-ylmethyl 4-Methoxy-6-methyltriazin-2-yl
Primary Application Undefined (research compound) Herbicide

3-{[(4-Chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylic Acid

Structure : Features a 4-chlorophenyl group attached to the sulfonamide nitrogen.
Key Differences :

  • Bioactivity : Chlorophenyl-substituted analogs are often explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to mimic aromatic substrates .
Property Target Compound 3-{[(4-Chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylic acid
Molecular Formula C₁₂H₁₁N₂O₄S₂ (estimated) C₁₁H₈ClNO₄S₂
Lipophilicity (LogP) Higher (pyridine enhances polarity) Lower (chlorophenyl increases hydrophobicity)
Synthetic Accessibility Requires pyridinylmethylamine reagent Easier due to commercial availability of 4-chlorobenzenesulfonyl chloride

5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic Acid

Structure : Contains a tosyl (p-toluenesulfonyl) group and a 4-fluorophenyl substituent.
Key Differences :

  • Fluorine Effects : The fluorine atom improves metabolic stability and membrane permeability.
  • Applications : This compound has been investigated in covalent inhibition studies (e.g., SARS-CoV-2 main protease), where the tosyl group acts as a warhead .
Property Target Compound 5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}- analog
Molecular Weight ~330–340 g/mol 368.4 g/mol
Bioactivity Undefined Covalent enzyme inhibition
Solubility Moderate (pyridine enhances aqueous solubility) Lower due to hydrophobic tosyl group

3-{[(1-Ethyl-1H-pyrazol-5-yl)methylamino]sulfonyl}thiophene-2-carboxylic Acid

Structure : Features a pyrazole-containing substituent.
Key Differences :

  • Applications : Pyrazole derivatives are common in kinase inhibitors due to their ability to occupy hydrophobic pockets .
Property Target Compound Pyrazole-containing analog
Molecular Formula C₁₂H₁₅N₃O₄S₂ (estimated) C₁₂H₁₅N₃O₄S₂
Target Selectivity Likely broader Enhanced for kinases or GPCRs

Biological Activity

3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological activities, including antimicrobial and anticancer properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Chemical Formula : C₁₂H₁₂N₂O₄S
  • CAS Number : 321715-39-3
  • Molecular Weight : 284.36 g/mol

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have shown effectiveness against various strains of bacteria and fungi. For instance, thiazole derivatives related to this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity Level
This compoundMRSAHigh
Thiazole derivative 1E. faecium (vancomycin-resistant)Moderate
Thiazole derivative 2Candida aurisHigh

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. In a study involving various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer), it was noted that certain derivatives exhibited selective cytotoxicity. Notably, compounds with specific structural modifications showed enhanced activity against Caco-2 cells compared to A549 cells, suggesting a structure-dependent mechanism of action .

Table 2: Anticancer Activity Profile

CompoundCell LineViability Reduction (%)
Compound AA54935
Compound BCaco-253
Compound CA54920

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in microbial resistance and cancer cell proliferation. The sulfonamide group plays a crucial role in binding to target proteins, disrupting their function.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the efficacy of this compound against drug-resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics .
  • Anticancer Research : In another study, derivatives of this compound were tested for their effects on cell viability in colorectal cancer models. The findings revealed significant reductions in cell viability, indicating potential for therapeutic application in oncology .

Q & A

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis steps due to potential dust formation.
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal, following institutional guidelines. Refer to SDS sheets for analogous thiophene-carboxylic acids for hazard classification .

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